Product packaging for 3-(benzyloxy)-N-methylbenzamide(Cat. No.:CAS No. 84475-45-6)

3-(benzyloxy)-N-methylbenzamide

Cat. No.: B5466637
CAS No.: 84475-45-6
M. Wt: 241.28 g/mol
InChI Key: ORDVPWYLLKJEIC-UHFFFAOYSA-N
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Description

Contextual Significance of Benzamide (B126) Scaffolds in Chemical Science

Benzamide scaffolds are privileged structures in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved pharmaceutical drugs. The amide bond is a fundamental component of peptides and proteins, and its presence in small molecules can facilitate interactions with biological targets. The aromatic ring of the benzamide can be readily functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.

Historical Perspective on Substituted Benzamide Synthesis and Research

The synthesis of amides is a well-established field in organic chemistry, with numerous methods developed over more than a century. Early methods often involved the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an anhydride. A common approach involves the conversion of a carboxylic acid, like benzoic acid, into benzoyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, which is then reacted with an amine. researchgate.net

More contemporary methods focus on direct amidation reactions that avoid the pre-activation of the carboxylic acid, often employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These reagents facilitate the formation of the amide bond under milder conditions. The development of catalytic methods for amide bond formation is an active area of research, aiming for more environmentally friendly and efficient synthetic routes.

For the synthesis of N-substituted benzamides specifically, a general and efficient method involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for reaction with a primary or secondary amine. nih.gov This method has been successfully applied to a wide range of aliphatic, benzylic, and aromatic carboxylic acids and amines, providing good to excellent yields at room temperature. nih.gov Another approach is the direct reaction of a carboxylic acid and an amine, which can be facilitated by heating, sometimes with the aid of a catalyst to remove the water byproduct and drive the reaction forward. researchgate.net

Scope and Research Focus of 3-(benzyloxy)-N-methylbenzamide in Academic Chemistry

Currently, there is a notable absence of academic literature specifically detailing the synthesis, characterization, and applications of this compound. While general synthetic procedures for N-methylbenzamides are well-documented and could theoretically be applied to produce this compound from 3-(benzyloxy)benzoic acid and methylamine (B109427), specific experimental data and research findings are not publicly available.

The potential research focus for this compound would likely lie in its use as a building block for more complex molecules. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group. This hydroxyl group could then be used for further functionalization or as a key interaction point in a biologically active molecule. The N-methylbenzamide moiety itself is a common feature in various bioactive compounds.

Given the lack of specific data, a hypothetical synthesis of this compound would likely follow established amidation protocols. For instance, 3-(benzyloxy)benzoic acid could be reacted with methylamine in the presence of a suitable coupling agent.

Hypothetical Synthesis of this compound:

ReactantsReagentsProduct
3-(benzyloxy)benzoic acidMethylamine, Coupling Agent (e.g., DCC, EDC)This compound

The characterization of the resulting product would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B5466637 3-(benzyloxy)-N-methylbenzamide CAS No. 84475-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16-15(17)13-8-5-9-14(10-13)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDVPWYLLKJEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424236
Record name STK241807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84475-45-6
Record name STK241807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 Benzyloxy N Methylbenzamide

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 3-(benzyloxy)-N-methylbenzamide rely on well-established principles of organic chemistry, primarily focusing on the formation of the amide bond from carboxylic acid and amine precursors.

Amide Bond Formation Strategies: Overview of Carboxylic Acid Activation and Amine Coupling

The most direct and classical approach to forming the amide linkage in this compound involves the coupling of 3-(benzyloxy)benzoic acid with methylamine (B109427). This transformation, however, is not spontaneous and requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

The activation of the carboxylic acid can be achieved through its conversion into a more reactive derivative, such as an acyl chloride, acyl azide, or an activated ester. Common activating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or various coupling reagents.

A wide array of coupling reagents have been developed to facilitate this reaction under milder conditions, minimizing side reactions and preserving sensitive functional groups. These reagents are broadly categorized based on their mechanism of action.

Coupling Reagent Class Examples General Mechanism
CarbodiimidesDicyclohexylcarbodiimide (B1669883) (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)React with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Phosphonium (B103445) SaltsBenzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)Form an activated acylphosphonium species that readily reacts with the amine.
Uronium/Guanidinium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Generate an activated ester in situ, which then undergoes aminolysis.
OtherCarbonyldiimidazole (CDI), N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)Form reactive acylimidazole or mixed anhydride intermediates, respectively.

The choice of coupling reagent and reaction conditions, such as solvent and temperature, is crucial for optimizing the yield and purity of the final product, this compound.

Convergent Synthesis Approaches via Late-Stage Amidation

Convergent synthesis strategies are particularly valuable in the preparation of complex molecules as they allow for the independent synthesis of key fragments that are then joined together in the final steps. In the context of this compound, a late-stage amidation approach would involve the synthesis of the 3-(benzyloxy)benzoyl moiety and the N-methylamine fragment separately, followed by their coupling.

This strategy is advantageous for several reasons:

Flexibility: It allows for the easy modification of either fragment to generate a library of analogues.

Improved Yields: Coupling of complex fragments in the final steps can often be more efficient than a lengthy linear synthesis.

Late-stage functionalization, a concept closely related to convergent synthesis, has emerged as a powerful tool in drug discovery and development. nih.govresearchgate.netnih.gov This approach focuses on introducing key functional groups, such as the N-methylamide in this case, at a late stage in the synthetic sequence. This allows for the rapid diversification of a common intermediate, facilitating the exploration of structure-activity relationships. For the synthesis of this compound, a late-stage amidation could be performed on a complex molecule already containing the 3-(benzyloxy)benzoic acid core.

Stepwise Functionalization: Nitration, Reduction, and Acylation Sequences of Substituted Anilines

An alternative, stepwise approach to this compound can be envisioned starting from a suitably substituted aniline (B41778). This linear sequence would involve the introduction and modification of functional groups on the aromatic ring to build the desired structure. A plausible synthetic sequence is outlined below:

Nitration: Starting with a precursor like benzyl (B1604629) phenyl ether, electrophilic nitration would introduce a nitro group onto the aromatic ring. The directing effects of the benzyloxy group would favor the formation of the meta-substituted product, 3-nitrobenzyl phenyl ether, along with ortho and para isomers which would need to be separated.

Reduction: The nitro group of the purified 3-nitrobenzyl phenyl ether is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron powder in acidic medium. This step yields 3-(benzyloxy)aniline.

Acylation: The resulting 3-(benzyloxy)aniline is then acylated to introduce the N-methylbenzamide functionality. This can be a two-step process involving an initial acylation with benzoyl chloride to form 3-(benzyloxy)benzanilide, followed by N-methylation. Alternatively, direct N-acylation with a suitable reagent can be employed.

This stepwise approach, while potentially longer, offers a high degree of control over the substitution pattern of the final molecule.

Modern and Catalytic Synthetic Approaches

In recent years, transition-metal catalysis has revolutionized organic synthesis, offering novel and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. These methods often proceed with high selectivity and under milder conditions compared to classical approaches.

Transition-Metal Catalysis in Benzamide (B126) Synthesis

Palladium catalysis, in particular, has been extensively explored for the synthesis and functionalization of benzamides. researchgate.netnih.gov These methods often leverage the ability of the amide group to act as a directing group, facilitating C-H activation at specific positions on the aromatic ring.

CO₂ Extrusion:

Palladium-catalyzed decarboxylative coupling reactions provide an alternative route to benzamides. In this approach, a carboxylic acid is decarboxylated in the presence of a palladium catalyst to form an organopalladium intermediate, which can then be trapped by a suitable coupling partner. For the synthesis of this compound, this could potentially involve the palladium-catalyzed carboxylation of a 3-(benzyloxy)aniline derivative with a source of carbon monoxide, followed by coupling with methylamine. While less direct, this methodology is valuable for its ability to utilize alternative starting materials.

C–H Activation:

Palladium-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. rsc.org In the context of N-methylbenzamides, the amide group can act as a directing group, facilitating the activation of ortho-C-H bonds on the benzoyl ring or C-H bonds on the N-methyl group. nih.gov

The general mechanism for palladium-catalyzed C-H activation often involves the following key steps:

Coordination: The palladium catalyst coordinates to the directing group (the amide in this case).

C-H Cleavage: The palladium center then cleaves a nearby C-H bond, forming a palladacycle intermediate. This step is often the rate-determining step. youtube.com

Functionalization: The palladacycle can then react with a variety of coupling partners, such as aryl halides, alkenes, or alkynes, to form a new carbon-carbon or carbon-heteroatom bond.

Reductive Elimination/Catalyst Regeneration: The final product is released, and the active palladium catalyst is regenerated to complete the catalytic cycle.

Metal-Free and Organocatalytic Methods for Amide Formation

To circumvent issues related to metal toxicity and cost, metal-free and organocatalytic methods for amide synthesis have gained significant attention. These approaches often align well with the principles of green chemistry. nih.gov One strategy involves the ring-opening of lactones with aromatic amines, catalyzed by an organic bicyclic guanidine, to form N-aryl amides in a 100% atom-economical process. nih.gov

Another practical approach utilizes readily available formamides as an amino source in a reaction conducted at a mild temperature (40 °C) in the air without any metal or solvent. nih.govresearchgate.net This method can be easily scaled up to the gram level, providing an efficient pathway to valuable amides. nih.gov Additionally, boronic acids have been shown to catalyze the selective reduction of amides to amines, demonstrating the utility of organocatalysts in transformations of the amide bond itself. acsgcipr.org The development of these methods avoids the generation of metal residues and often allows for milder reaction conditions compared to traditional metal-catalyzed processes. nih.govresearchgate.net

Oxidative Amidation and Cross-Coupling Reactions

Oxidative amidation provides a direct route to amides from aldehydes and amines, avoiding the need for pre-activation of a carboxylic acid. organic-chemistry.orgnih.gov These reactions often employ a catalyst and an oxidant. Copper catalysts, for example, are inexpensive and have been used effectively in these transformations. organic-chemistry.org An efficient method for the oxidative amidation of aldehydes uses a copper-based metal-organic framework (Cu-MOF) as a recyclable heterogeneous catalyst with N-chlorosuccinimide and tert-butyl hydroperoxide (TBHP) as oxidants. scispace.com This protocol is operationally simple and works for a wide variety of aldehydes and amines under mild conditions. scispace.com

Metal-free oxidative amidation has also been developed, utilizing visible-light photocatalysis with phenazine ethosulfate as an inexpensive catalyst and air as the sole oxidant at ambient temperature. organic-chemistry.org These methods represent a green and economical alternative for amide bond formation. organic-chemistry.org The direct coupling of aldehydes with an amine source to yield amides is a formal oxidative process that is highly desirable for its efficiency. nih.gov

Catalyst SystemAldehydeAmineKey Features
Cu-MOF / NCS / TBHPAromatic & AliphaticPrimary Aromatic & AliphaticRecyclable heterogeneous catalyst, mild conditions. scispace.com
I2–TBHPBenzylamines-Synthesis from benzylamines and benzyl cyanides. researchgate.net
Phenazine ethosulfate / Visible LightAromatic-Metal-free, uses air as oxidant, ambient temperature. organic-chemistry.org
CuI / H2ODiazo compoundsO-benzoyl hydroxylaminesO-benzoyl hydroxylamine acts as both amine source and oxidant. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to amide synthesis aims to reduce waste, avoid hazardous substances, and improve energy efficiency. This involves the use of sustainable catalysts, safer solvents, and solvent-free reaction conditions.

Solvent-Free and Sustainable Reaction Conditions

A significant advancement in green amide synthesis is the development of solvent-free, or solid-state, reaction conditions. scispace.com Performing reactions without a solvent eliminates a major source of industrial waste and simplifies product purification. researchgate.netsemanticscholar.org One such method involves the direct heating of a triturated mixture of a carboxylic acid and urea with boric acid as a simple, readily available, and green catalyst. scispace.comresearchgate.netsemanticscholar.org This procedure is quick, efficient, and applicable to a variety of carboxylic acids. scispace.com

Enzymatic methods also offer a sustainable route to amide bonds. The use of enzymes like Candida antarctica lipase B (CALB) as a biocatalyst allows for the direct coupling of free carboxylic acids and amines under mild conditions. nih.gov These reactions can be performed in green solvents like cyclopentyl methyl ether and often yield high conversions without the need for extensive purification. nih.gov The high selectivity and activity of enzymes in organic media make this a promising strategy for industrially reliable and environmentally benign amide synthesis. nih.gov

MethodCatalystReactantsConditionsAdvantages
Trituration & HeatingBoric AcidCarboxylic Acid, UreaSolvent-free, direct heatingQuick, convenient, green catalyst. scispace.comsemanticscholar.org
Enzymatic AmidationCandida antarctica lipase BCarboxylic Acid, AmineAnhydrous organic mediaHigh conversion, minimal purification, sustainable. nih.gov
Metal-free couplingNoneCarboxylic acid derivative, Formamide40 °C, in airAvoids metal residues, mild temperature. nih.govresearchgate.net

Atom Economy and Waste Minimization in Amide Synthesis

The synthesis of amides, a cornerstone of organic and medicinal chemistry, has traditionally relied on methods that are often inefficient from an atom economy perspective. nih.govresearchgate.net Classical approaches frequently involve the activation of a carboxylic acid, such as 3-(benzyloxy)benzoic acid, by converting it into a more reactive derivative like an acyl chloride or anhydride. While effective, these methods generate stoichiometric amounts of waste. ucl.ac.ukrsc.org Similarly, the use of coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HATU, T3P) is common but results in high molecular weight byproducts that must be separated from the desired amide product, contributing to a lower process mass intensity. ucl.ac.uksciepub.com

In response to the growing need for sustainable chemical processes, significant research has focused on developing greener, more atom-economical methods for amide bond formation. nih.govacs.orgconsensus.app A primary goal is the direct amidation of carboxylic acids with amines, which ideally produces only water as a byproduct. bohrium.com Key developments in this area include:

Catalytic Direct Amidation: Boron-based catalysts, particularly boronic acids, have emerged as effective mediators for the direct condensation of carboxylic acids and amines. sciepub.comacs.orgnih.gov These reactions typically require the removal of water, often through azeotropic distillation or the use of molecular sieves, to drive the equilibrium toward the amide product. researchgate.netacs.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide synthesis. Carboxylic acid reductase (CAR), for instance, can be engineered to catalyze amide bond formation by intercepting an acyl adenylate intermediate with an amine. manchester.ac.uk This biocatalytic approach operates under mild, aqueous conditions and can achieve high selectivity, such as the mono-acylation of symmetrical diamines, avoiding wasteful protection-deprotection steps. manchester.ac.uk

Ruthenium-Catalyzed Reactions: Pincer complexes of ruthenium have been developed for the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. bohrium.com Other catalytic systems based on ruthenium facilitate amide synthesis from carboxylic acids and amines by activating the acid in situ with acetylenes, generating only volatile byproducts like acetaldehyde or ethyl acetate. nih.govresearchgate.net

These modern approaches significantly reduce waste and enhance atom economy, aligning with the principles of green chemistry and offering more sustainable pathways for the synthesis of compounds like this compound. acs.orgbohrium.com

Protecting Group Chemistry in the Synthesis of Benzyloxy-Substituted Benzamides

The synthesis of molecules with multiple functional groups, such as this compound, necessitates the use of protecting groups to temporarily mask reactive sites. The benzyloxy group itself is a benzyl ether, serving as a protecting group for a phenolic hydroxyl. This section details the strategic application of benzyl ethers and the broader context of protecting group orthogonality in complex syntheses.

Strategic Application of Benzyl Ethers and Their Cleavage

The benzyl (Bn) group is one of the most widely used protecting groups for alcohols and phenols due to its robustness and versatile cleavage methods. acs.orgwiley-vch.de It is stable under a wide range of conditions, including strongly basic, nucleophilic, and mildly acidic environments, making it compatible with many synthetic transformations. uwindsor.cahighfine.com The introduction of a benzyl ether is typically straightforward, often achieved via a Williamson ether synthesis by reacting the corresponding alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride. organic-chemistry.org

The strategic value of the benzyl ether lies in the variety of specific conditions under which it can be removed. highfine.com The choice of deprotection method is critical and depends on the presence of other functional groups within the molecule.

Cleavage Method Reagents and Conditions Key Features & Compatibility Citations
Catalytic Hydrogenolysis H₂, Pd/C (or other catalysts like Rh/Al₂O₃)Mild and common method. The benzyl ether is cleaved to yield the alcohol and toluene. Incompatible with other reducible groups like alkenes, alkynes, azides, and some nitro groups. wiley-vch.deorganic-chemistry.orgjk-sci.com
Transfer Hydrogenation 1,4-Cyclohexadiene or Ammonium formate, Pd/CAn alternative to using hydrogen gas, which can be safer and offer different selectivity. Limits the availability of hydrogen, which can be useful in the presence of other reducible groups. organic-chemistry.orgjk-sci.com
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Particularly effective for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group. organic-chemistry.orgnih.gov Simple benzyl ethers can also be cleaved, sometimes requiring photoirradiation. organic-chemistry.orgresearchgate.net
Acidic Cleavage Strong acids (e.g., BCl₃, BBr₃)Harsh conditions that are only suitable for acid-insensitive substrates. Lewis acids like BCl₃ can offer high chemoselectivity, cleaving benzyl ethers in the presence of silyl ethers and esters. uwindsor.caorganic-chemistry.orgorganic-chemistry.org
Dissolving Metal Reduction Na, NH₃(l) (Birch reduction)Powerful reducing conditions that are less commonly used for simple debenzylation but can be effective. wiley-vch.deuwindsor.ca

The selection of a deprotection strategy is a key consideration in synthesis planning. For example, if a molecule contains a double bond that must be preserved, catalytic hydrogenolysis would be unsuitable, and an oxidative or acidic cleavage method would be preferred. thieme-connect.com

Chemical Reactivity, Functionalization, and Derivatization of 3 Benzyloxy N Methylbenzamide

Reactivity of the Benzamide (B126) Moiety

The N-methylbenzamide portion of the molecule contains two primary sites of reactivity: the amide carbonyl carbon and the C-H bonds of the aromatic ring. The amide group's electronic properties influence both its own reactivity and its ability to direct reactions to other parts of the molecule.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.com The reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. vanderbilt.edu For amides like 3-(benzyloxy)-N-methylbenzamide, the leaving group would be an N-methylamide anion, which is a relatively poor leaving group due to its basicity.

Amides are generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. youtube.com This low reactivity is attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. youtube.comresearchgate.net Consequently, transformations often require either highly reactive nucleophiles or activation of the amide bond. researchgate.net

Key Amide Transformations:

Reaction with Organometallics : Strong nucleophiles, such as organolithium reagents, can attack the amide carbonyl. This reaction can lead to the formation of ketones after an aqueous workup. researchgate.net However, precise control of reaction conditions is necessary to prevent side reactions like over-addition to form a tertiary alcohol. researchgate.net

Conversion to Thioamides : Amides can be converted to their corresponding thioamides through a two-step, one-pot sequence involving chlorination with an agent like thionyl chloride, followed by reaction with a thiating reagent. nih.gov

C–N Bond Cleavage : While challenging due to resonance stabilization, the C–N amide bond can be cleaved. nih.gov This typically requires harsh conditions or specific catalytic systems that activate the amide bond, leading to the formation of amines or other carbonyl compounds.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions on Benzamides

Reaction Type Reagent(s) Product Type Reference
Ketone Synthesis Organolithium (e.g., n-BuLi) Ketone researchgate.net

The amide functional group is a powerful directing group in transition-metal-catalyzed C–H activation reactions. This strategy allows for the selective functionalization of otherwise unreactive C–H bonds, typically at the ortho position to the directing group. nih.gov In the case of this compound, the N-methylamide group can direct a metal catalyst, such as palladium, to activate the C–H bonds at the C2 and C6 positions of the benzamide ring.

This chelation-assisted mechanism involves the formation of a metallacyclic intermediate, which brings the catalyst into close proximity to the targeted C–H bond, facilitating its cleavage. nih.gov This methodology enables the introduction of a wide array of functional groups.

Examples of Directed C–H Functionalization:

Arylation/Alkylation : Palladium-catalyzed reactions can introduce aryl or alkyl groups at the ortho position. nih.gov

Acetoxylation : In the presence of an oxidant like PhI(OAc)₂, an acetoxy group can be installed. nih.gov

Halogenation : Reagents such as N-chlorosuccinimide can be used for directed chlorination. nih.gov

Furthermore, the N-methyl group itself possesses C(sp³)–H bonds that can be activated. Palladium-mediated C(sp³)–H bond activation can lead to the direct arylation or alkylation of the N-methyl group, producing N-(CH₂-aryl/alkyl) substituted benzamides. nih.govresearchgate.net

Table 2: C–H Activation Sites on this compound

Directing Group Activated Position Reaction Type Catalyst/Reagent Potential Product Reference
N-methylamide C2/C6 (Aromatic C-H) Acetoxylation Pd(OAc)₂ / PhI(OAc)₂ 2-acetoxy-3-(benzyloxy)-N-methylbenzamide nih.gov
N-methylamide N-CH₃ (Aliphatic C-H) Arylation Palladium(II) acetate 3-(benzyloxy)-N-(arylmethyl)benzamide nih.gov

Transformations Involving the Benzyloxy Substituent

The benzyloxy group is a benzylic ether, a functionality known for its unique reactivity. The C–H bonds on the benzylic carbon (the CH₂ group) are weakened due to the stability of the resulting benzylic radical or cation, making this position a focal point for various transformations.

Benzylic ethers can be oxidized to form carbonyl compounds or esters under various conditions. cdnsciencepub.com The reaction typically proceeds via the abstraction of a hydrogen atom from the benzylic carbon. siu.edu

Common Oxidizing Agents and Products:

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) : DDQ is a common reagent for oxidizing benzylic ethers. The reaction yields the corresponding carbonyl compounds (aldehydes or ketones) and an alcohol. cdnsciencepub.com Applying this to this compound would yield 3-formyl-N-methylbenzamide and benzyl (B1604629) alcohol.

Hypervalent Iodine Reagents : Reagents such as o-iodoxybenzoic acid (IBX) derivatives can directly oxidize benzyl ethers to the corresponding benzoate esters. siu.edu This would transform the benzyloxy group into a benzoyl ester attached to the phenolic oxygen.

Potassium Permanganate (KMnO₄) : Hot potassium permanganate is a strong oxidizing agent that can cleave the benzylic C-H bonds. masterorganicchemistry.com This aggressive oxidation would likely lead to the formation of a carboxylic acid at the 3-position.

Catalytic Oxidation : Systems like Cu₂O/C₃N₄ with tert-butyl hydroperoxide (TBHP) can catalyze the selective oxidation of benzyl ethers to benzoates at room temperature. rsc.org

Table 3: Oxidation of the Benzyloxy Group

Oxidizing System Product from this compound Reference
DDQ 3-formyl-N-methylbenzamide cdnsciencepub.com
mIBX (modified IBX) 3-((benzoyloxy)carbonyl)-N-methylbenzamide siu.edu
Hot KMnO₄ 3-(carboxy)-N-methylbenzamide masterorganicchemistry.com
Cu₂O/C₃N₄, TBHP 3-((benzoyloxy)carbonyl)-N-methylbenzamide rsc.org

The benzyl ether is widely used as a protecting group for hydroxyl functionalities in organic synthesis due to its stability under many reaction conditions. mpg.de Its removal, or deprotection, can be achieved through various methods, often with high selectivity. Cleavage of the benzyloxy group in this compound would yield 3-hydroxy-N-methylbenzamide.

Deprotection Methods:

Catalytic Hydrogenolysis : This is a classic and widely used method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas). However, this method is incompatible with other reducible functional groups like alkenes or alkynes. mpg.de

Lewis Acid-Mediated Cleavage : Lewis acids can facilitate the cleavage of benzyl ethers. A boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) is effective for mild and selective debenzylation, tolerating a range of other functional groups. organic-chemistry.org

Visible-Light-Mediated Oxidative Cleavage : Photoredox catalysis offers a mild alternative for benzyl ether cleavage. Using a photocatalyst and an oxidant like DDQ under visible light irradiation can cleave the ether bond while preserving sensitive functional groups that are incompatible with reductive methods. mpg.deresearchgate.net

Benzylic ethers can undergo sigmatropic rearrangements, most notably the Wittig rearrangement, upon treatment with a strong base. mdpi.com This reaction involves the deprotonation of the benzylic carbon adjacent to the ether oxygen, followed by a concerted rearrangement.

cdnsciencepub.comoup.com-Wittig Rearrangement : This pathway involves the migration of the aryl group from the oxygen to the adjacent carbanion. For this compound, this would result in the formation of a diarylmethanol derivative, specifically (3-(N-methylcarbamoyl)phenyl)(phenyl)methanol. This reaction is valuable for forming C-C bonds but requires strongly basic conditions, such as using n-butyllithium. mdpi.com

siu.eduoup.com-Wittig Rearrangement : While less common for simple benzyl ethers, the ortho- siu.eduoup.com-Wittig rearrangement can occur, involving a sigmatropic shift onto the ortho position of the benzyl group's aromatic ring. oup.com This pathway is kinetically less favorable as it involves a dearomatization step. oup.com The outcome is an ortho-alkylated benzylic alcohol.

The choice between the cdnsciencepub.comoup.com- and siu.eduoup.com-Wittig pathways is influenced by the stability of the intermediate carbanion and the specific substrate structure. oup.com

Aromatic Ring Functionalization

The substitution pattern on the benzene ring of this compound creates a nuanced landscape for further functionalization. The directing effects of the existing substituents play a crucial role in determining the regiochemical outcome of electrophilic aromatic substitution and metalation reactions.

Electrophilic Aromatic Substitution on Substituted Benzamides

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene ring. The outcome of such reactions on this compound is dictated by the combined electronic effects of the benzyloxy and N-methylamido groups.

The benzyloxy group (-OCH₂Ph) is an activating, ortho-, para-directing group. The oxygen atom's lone pairs of electrons can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack at these sites. Conversely, the N-methylamido group (-CONHCH₃) is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position.

In this compound, these competing effects influence the position of substitution. The strongly activating ortho-, para-directing benzyloxy group generally has a more pronounced effect than the deactivating meta-directing N-methylamido group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the benzyloxy group (positions 2, 4, and 6). Position 4 is sterically the most accessible, making it a likely site for substitution. Position 2 is also a potential site, though it may experience some steric hindrance from the adjacent benzyloxy group. Position 6 is sterically hindered by both adjacent groups. The positions ortho to the N-methylamido group (positions 2 and 4) are also activated by the benzyloxy group, reinforcing the likelihood of substitution at these sites. The position meta to both groups (position 5) is the least likely to be substituted.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionRelation to Benzyloxy GroupRelation to N-Methylamido GroupPredicted Reactivity
2orthoorthoActivated
4paraorthoHighly Activated
5metametaDeactivated
6orthometaActivated (sterically hindered)

Metalation and Cross-Coupling at Aromatic Positions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this reaction, a directing metalation group (DMG) directs a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The resulting organometallic intermediate can then be trapped with various electrophiles.

For this compound, both the N-methylamido and the benzyloxy groups can potentially act as DMGs. The amide group is a well-established and powerful DMG, directing lithiation to the adjacent ortho positions. Therefore, treatment of this compound with a strong base like n-butyllithium or sec-butyllithium would be expected to result in deprotonation at the C2 and/or C4 positions. The C2 position is adjacent to the amide, and the C4 position is also activated by the para-benzyloxy group.

The benzyloxy group itself, after α-lithiation of the benzylic protons with a strong, non-nucleophilic base like tert-butyllithium, can also function as a DMG, directing a second deprotonation to its ortho position. This would also favor functionalization at the C2 position.

Once metalated, the resulting arylmetal species can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and others. These reactions are catalyzed by transition metals, most commonly palladium, and allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific aromatic positions. For instance, a lithiated derivative of this compound could be converted to a boronic ester and subsequently used in a Suzuki coupling to introduce a new aryl or alkyl group. Similarly, if a halogen were introduced at one of the aromatic positions, it could serve as a handle for various cross-coupling reactions.

Synthesis of Analogues and Structural Modifications for Chemical Studies

The synthesis of analogues of this compound with modifications to the N-substituent and the aromatic ring is crucial for structure-activity relationship (SAR) studies in various chemical and biological contexts.

N-Substituted Benzamide Derivatives

A common synthetic route to N-substituted benzamide derivatives involves the coupling of a carboxylic acid with an amine. Starting from 3-(benzyloxy)benzoic acid, a variety of N-substituted analogues can be prepared by reacting it with different primary or secondary amines in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). This approach allows for the introduction of a wide range of alkyl, aryl, and heterocyclic groups at the amide nitrogen.

For example, reacting 3-(benzyloxy)benzoic acid with various primary amines (R-NH₂) would yield a series of N-alkyl or N-aryl-3-(benzyloxy)benzamides.

Table 2: Examples of N-Substituted 3-(benzyloxy)benzamide Derivatives

Amine (R-NH₂)Resulting N-Substituent (R)
Methylamine (B109427) (CH₃NH₂)-CH₃
Ethylamine (CH₃CH₂NH₂)-CH₂CH₃
Aniline (B41778) (C₆H₅NH₂)-C₆H₅
Benzylamine (C₆H₅CH₂NH₂)-CH₂C₆H₅

Ring-Substituted Benzyloxybenzamide Derivatives

The synthesis of ring-substituted benzyloxybenzamide derivatives can be achieved through several strategies. One approach is to start with an already substituted benzoic acid and then introduce the benzyloxy group. For instance, starting with a substituted 3-hydroxybenzoic acid, the benzyloxy group can be introduced via a Williamson ether synthesis by reacting it with benzyl bromide in the presence of a base like potassium carbonate. The resulting substituted 3-(benzyloxy)benzoic acid can then be coupled with methylamine to give the desired ring-substituted N-methylbenzamide derivative.

Alternatively, electrophilic aromatic substitution or directed ortho-metalation on this compound or a suitable precursor, as discussed in sections 3.3.1 and 3.3.2, can be employed to introduce substituents at specific positions on the aromatic ring. For example, bromination followed by a Suzuki coupling could introduce a variety of aryl groups at the 4-position.

Table 3: Examples of Ring-Substituted this compound Derivatives

Starting MaterialReactionSubstituent and Position
4-Bromo-3-hydroxybenzoic acid1. Benzylation 2. Amidation with methylamine4-Bromo
3-Hydroxy-4-nitrobenzoic acid1. Benzylation 2. Amidation with methylamine4-Nitro
3-(Benzyloxy)benzoic acid1. Nitration 2. Amidation with methylamine4-Nitro and/or 6-Nitro
This compoundDirected ortho-metalation at C4 followed by quenching with an electrophile (e.g., I₂)4-Iodo

These synthetic strategies provide access to a diverse library of this compound analogues, enabling detailed investigations into how structural modifications influence the compound's chemical and physical properties.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-(benzyloxy)-N-methylbenzamide. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR in Reaction Monitoring

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for confirming the structure of this compound and for monitoring the progress of its synthesis.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide key information. The N-methyl group would appear as a distinct singlet or doublet (if coupled to the amide proton) in the aliphatic region. The benzylic protons (-CH₂-) of the benzyloxy group would also produce a characteristic singlet. The aromatic protons on both the benzamide (B126) and benzyl (B1604629) rings would generate a complex pattern of signals in the aromatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment, confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O) of the amide, the carbons of the two aromatic rings, the benzylic carbon, and the N-methyl carbon. The chemical shifts of these carbons provide a fingerprint of the molecule's carbon skeleton.

During synthesis, NMR can be used to monitor the reaction by observing the disappearance of signals from the starting materials and the appearance of new signals corresponding to the this compound product. This allows for the determination of reaction completion and the detection of any significant side products.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assigning the complex signals in the ¹H and ¹³C NMR spectra and for determining the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be used to establish the connectivity of protons on the aromatic rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. chemicalbook.com This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as connecting the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. chemicalbook.com This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. For instance, HMBC could show a correlation from the N-methyl protons to the amide carbonyl carbon, confirming the structure of the amide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and preferred conformation. rsc.org For example, NOESY could reveal spatial proximity between the benzylic protons and specific protons on the benzamide ring, helping to define the orientation of the benzyloxy group relative to the rest of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula of the compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide detailed information about the molecule's structure through fragmentation analysis. In these experiments, the parent ion of this compound would be isolated and fragmented by collision with an inert gas. The resulting fragment ions would be analyzed to create a fragmentation pattern. Characteristic fragmentation pathways for this molecule would likely involve the cleavage of the benzylic ether bond and the amide bond, providing valuable structural confirmation. chemicalbook.com

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

Moreover, X-ray crystallography would reveal how the molecules pack together in the crystal lattice. This includes identifying and characterizing any supramolecular interactions, such as hydrogen bonds (e.g., involving the amide N-H group if present, though in this N-methylated compound, it would likely be intermolecular C-H···O interactions) and π-π stacking between the aromatic rings. mdpi.com These interactions are fundamental to understanding the physical properties of the solid material.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include the C=O stretch of the amide group, the C-N stretch of the amide, C-O stretching from the ether linkage, C-H stretches from the aromatic and methyl groups, and aromatic C=C bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be expected to produce strong signals in the Raman spectrum.

Together, IR and Raman spectra offer a comprehensive fingerprint of the molecule's functional groups and bonding, serving as a quick and effective method for structural verification. nist.gov

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Progress

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying components in a mixture. A suitable reversed-phase HPLC method could be developed to separate this compound from its starting materials, byproducts, and any degradation products. The area of the peak corresponding to the product can be used to determine its purity.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the column's stationary phase. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Both HPLC and GC can be used to monitor the progress of a reaction by taking aliquots from the reaction mixture over time and analyzing the relative amounts of starting materials and product.

Computational and Theoretical Investigations of 3 Benzyloxy N Methylbenzamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)windows.netresearchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. researchgate.net These methods are instrumental in predicting the electronic structure and properties of molecules with a high degree of accuracy. windows.netepstem.net For benzamide (B126) derivatives, DFT calculations are routinely used to optimize molecular geometry, predict vibrational frequencies for spectroscopic analysis, and determine electronic properties that govern reactivity. tandfonline.comrsc.org

While specific DFT studies on 3-(benzyloxy)-N-methylbenzamide are not extensively documented in publicly available literature, the principles can be readily applied. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used to model the behavior of similar organic molecules. epstem.nettandfonline.com These calculations can provide a detailed picture of bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

To illustrate the type of data obtained from such calculations, the following table presents theoretical values for a related compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, which contains a benzyloxy moiety. These values are indicative of what would be expected for this compound.

Table 1: Theoretical Geometrical Parameters for a Benzyloxy-Containing Analogue Data adapted from a study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. nih.gov

ParameterBond/AngleTheoretical Value (DFT B3LYP/6–311+G(d,p))
Bond LengthC-O (ether)1.37 Å
Bond LengthC-O (carbonyl)1.22 Å
Bond LengthC-N (amide)1.36 Å
Bond AngleC-O-C (ether)117.9°
Dihedral AngleC(aromatic)-C(aromatic)-C(aromatic)-C(aromatic)26.09°
Dihedral AngleC-O-C-C (benzyloxy)-175.9°

DFT is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation. epstem.net For instance, theoretical calculations can generate vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. epstem.netals-journal.com The calculated wavenumbers are often scaled to better match experimental values. nih.gov

Conformational preferences, particularly the torsion angle between the carbonyl group and the phenyl ring, are a key aspect of benzamide chemistry. nih.gov Studies on N-methylbenzamide have shown that the N-methyl group is typically coplanar with the carbonyl group, and the phenyl ring is twisted with respect to this plane. nih.gov For this compound, the bulky benzyloxy group would also influence the preferred conformation, a factor that can be accurately modeled.

Table 2: Predicted Spectroscopic Data for Benzamide Derivatives Illustrative data based on typical computational studies of substituted benzamides. epstem.netresearchgate.net

Spectroscopic TechniqueParameterPredicted Value Range
FT-IRC=O Stretch1650-1680 cm⁻¹
FT-IRN-H Stretch3200-3400 cm⁻¹
¹H-NMRN-CH₃2.8-3.0 ppm
¹³C-NMRC=O168-172 ppm

Molecular Modeling and Conformational Analysisnih.gov

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. Conformational analysis is a key application, aimed at identifying the stable three-dimensional arrangements of a molecule. For this compound, the rotational barriers around the C-N amide bond and the C-C bond connecting the phenyl ring to the amide group are of particular interest.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack.

In the context of this compound, the HOMO would likely be located on the electron-rich benzyloxy and phenyl rings, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be centered on the electron-withdrawing carbonyl group, which would be the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. tandfonline.com

Table 3: Frontier Molecular Orbital (FMO) Properties for a Benzyloxy-Containing Analogue Data adapted from a DFT study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. rri.res.in

OrbitalEnergy (eV)Localization
HOMO-6.0814Concentrated on the biphenyl (B1667301) rings and benzyloxy oxygen
LUMO-1.7466Primarily located on the benzoic acid portion
HOMO-LUMO Gap4.3347 eV-

By calculating the energies and visualizing the shapes of the HOMO and LUMO, researchers can gain a qualitative understanding of the reactivity of this compound and predict the regioselectivity of its reactions.

Applications of 3 Benzyloxy N Methylbenzamide As a Building Block and Precursor in Organic Synthesis

Role in the Construction of Complex Heterocyclic Systems (e.g., Isoquinolones)

The N-methylbenzamide scaffold is a key structural element in the synthesis of N-alkyl isoquinolones. While direct palladium-catalyzed annulation of 3-(benzyloxy)-N-methylbenzamide to form the corresponding isoquinolone has not been explicitly detailed in the provided research, the utility of N-methylbenzamide itself as a synthetic handle in such reactions is established. For instance, N-methylbenzamide can undergo palladium-catalyzed annulation to yield N-methyl isoquinolone, demonstrating the feasibility of this synthetic route. researchgate.net This suggests a potential pathway for the synthesis of 3-benzyloxy-substituted isoquinolones from this compound.

The general approach for the synthesis of N-alkyl isoquinolones often involves the reaction of a benzamide (B126) with an alkyne under palladium catalysis. researchgate.net The reaction conditions typically include a palladium catalyst such as palladium(II) acetate, a copper co-catalyst, and a base. A proposed reaction scheme for the synthesis of a 3-benzyloxy-substituted isoquinolone from this compound is presented below.

Table 1: Proposed Synthesis of 3-Benzyloxy-Substituted Isoquinolone

Reactant 1Reactant 2Catalyst/ReagentsProduct
This compoundAlkynePd(OAc)₂, Cu(OAc)₂, Base3-(Benzyloxy)-N-methylisoquinolone

This method highlights the role of this compound as a precursor to complex heterocyclic systems, providing a pathway to functionalized isoquinolones that may have applications in medicinal chemistry and materials science. Further research into this specific transformation could yield a range of novel isoquinolone derivatives.

Utility in the Synthesis of Specialty Chemicals and Advanced Materials

As a functionalized aromatic compound, this compound is a precursor for the synthesis of various specialty chemicals. The benzyloxy group can be deprotected to yield a hydroxyl group, opening up further avenues for functionalization. The N-methylamide group can also be involved in various chemical transformations. American Elements, a supplier of advanced materials, lists 3-(benzyloxy)-N-methoxy-N-methylbenzamide, a closely related compound, as one of its life science products available in various grades, including for pharmaceutical and electronics applications, suggesting the potential for such compounds in these fields. americanelements.com

While specific examples of specialty chemicals or advanced materials derived directly from this compound are not extensively documented, its structural motifs are present in various complex molecules. For instance, the N-methylbenzamide structure is a key component in the development and modification of polymers and resins, where it can enhance properties like thermal stability and chemical resistance. chemicalbook.com This suggests that this compound could be incorporated into polymer backbones to create high-performance materials.

Contribution to Novel Synthetic Methodologies

A significant application of a close analog, 3-(benzyloxy)-N-butylbenzamide, has been demonstrated in the development of a novel synthetic methodology involving the Wittig rearrangement. acs.org This reaction allows for the two-step synthesis of isomerically pure substituted diarylmethanols from simple hydroxybenzoic acid derivatives. acs.org The N-butylamide group in this case acts as an effective promoter for the americanelements.comclockss.org-Wittig rearrangement of the aryl benzyl (B1604629) ether. acs.org

The synthesis of the starting material, 3-(benzyloxy)-N-butylbenzamide, is achieved by reacting 3-(benzyloxy)benzoyl chloride with n-butylamine. acs.org By substituting n-butylamine with methylamine (B109427), the target compound, this compound, can be readily prepared. This methodology is compatible with a range of functional groups, showcasing its versatility. acs.org

The reaction proceeds via the deprotonation of the benzylic position with a strong base like n-butyllithium, followed by the americanelements.comclockss.org-Wittig rearrangement to form the corresponding diarylmethanol. This provides a powerful tool for the synthesis of complex diarylmethanol structures, which are important intermediates in organic synthesis.

Table 2: Wittig Rearrangement of 3-(Benzyloxy)-N-alkylbenzamide

Starting MaterialReagentKey TransformationProduct
3-(Benzyloxy)-N-alkylbenzamiden-Butyllithium americanelements.comclockss.org-Wittig RearrangementN-Alkyl-3-(hydroxy(phenyl)methyl)benzamide

This novel application underscores the potential of this compound and its analogs to contribute to the development of new and efficient synthetic methods.

Application as a Chemical Reagent or Solvent in Synthetic Processes

While specific studies detailing the use of this compound as a chemical reagent or solvent are limited, the general class of N-methylbenzamides has found utility in these areas. N-methylbenzamide itself is utilized in organic chemistry as a reagent and catalyst in various synthetic processes, including condensation and acylation reactions. chemicalbook.com Its chemical properties can lead to higher yields and more efficient syntheses. chemicalbook.com

Furthermore, N-methylbenzamide is recognized for its role as a high-purity solvent in both analytical and synthetic chemistry due to its ability to dissolve a wide range of organic compounds. chemicalbook.com Given these characteristics of the parent compound, it is plausible that this compound could also serve as a specialized reagent or solvent in specific synthetic contexts, particularly where the benzyloxy functionality might influence reactivity or solubility. However, further investigation is required to explore these potential applications.

Future Directions and Emerging Research Avenues for 3 Benzyloxy N Methylbenzamide Chemistry

Development of Novel and Efficient Synthetic Routes

Traditional methods for synthesizing benzamides often involve the coupling of a carboxylic acid (or its activated derivative, like an acyl chloride) with an amine. While effective, these methods can require harsh conditions or stoichiometric activating agents. nih.govmdpi.com Future research is focused on developing more sustainable and atom-economical pathways.

Visible-light photoredox catalysis has emerged as a powerful tool for amide bond formation under mild conditions. nih.gov This strategy can enable the synthesis of amides from unconventional starting materials. For instance, methods have been developed for the direct amidation of alcohols, aldehydes, and even tertiary amines with carboxylic acids, often proceeding through radical intermediates. nih.govacs.orgnju.edu.cn Applying such a strategy to the synthesis of 3-(benzyloxy)-N-methylbenzamide could involve coupling 3-(benzyloxy)benzoic acid with a suitable methylamine (B109427) precursor or vice-versa, avoiding the need for pre-activation and reducing waste. acs.orgnju.edu.cn

Another promising avenue is the advancement of catalytic direct amidation reactions that avoid stoichiometric activators altogether. unimi.it These methods, often employing boronic acid or other catalysts, facilitate the direct condensation of carboxylic acids and amines by activating the carboxyl group in situ. Refining these catalytic systems for broader substrate scope and higher efficiency represents a key direction for the synthesis of complex benzamides.

Synthetic Strategy Traditional Approach Novel (Future) Approach Key Advantages
Starting Materials Activated Carboxylic Acids (e.g., Acyl Chlorides) + AminesCarboxylic Acids, Alcohols, Aldehydes + AminesBroader substrate scope, avoids harsh activating agents.
Reaction Conditions Often requires high temperatures and stoichiometric reagents.Mild conditions (e.g., room temperature, visible light).Energy efficiency, improved functional group tolerance.
Catalysis Often relies on stoichiometric coupling reagents.Photoredox catalysts, transition-metal catalysts.Reduced waste, catalytic cycles, novel reactivity.
Byproducts Stoichiometric waste from activating agents.Minimal waste, often water is the only byproduct.Higher atom economy, greener process.

This table provides a comparative overview of traditional versus novel synthetic strategies for amide bond formation applicable to this compound.

Exploration of Unconventional Reactivity and Transformations

The aromatic rings and benzylic position of this compound offer significant opportunities for late-stage functionalization through the exploration of unconventional reactivity. A primary area of focus is transition-metal-catalyzed C–H activation. This powerful strategy allows for the direct conversion of C–H bonds into new C–C or C–heteroatom bonds, providing a highly efficient way to build molecular complexity. oup.comacs.org

For this compound, the amide group can act as an effective directing group to control the regioselectivity of C–H functionalization on the benzamide (B126) ring. oup.com Catalytic systems based on rhodium, palladium, or cobalt could be employed to introduce various functional groups (e.g., alkyl, aryl, silyl) at the ortho-position to the amide. oup.comacs.orgnih.govnih.gov For example, rhodium(III)-catalyzed C–H activation and annulation with alkynes could lead to the synthesis of complex polycyclic structures derived from the this compound core. acs.org Similarly, palladium-catalyzed C–H silylation or alkenylation could introduce valuable synthetic handles for further diversification. oup.comnih.gov

Beyond the benzamide ring, the benzyloxy group contains another aromatic ring and a benzylic C-H bond that could be targeted for selective functionalization, presenting a challenge in chemoselectivity that modern synthetic methods are beginning to address.

Integration with Flow Chemistry and Automation for Scalability

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and safe processes. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and straightforward scalability. amidetech.comnih.gov

The synthesis of this compound and its derivatives is well-suited for adaptation to a continuous flow process. acs.orgthieme-connect.de A multi-step synthesis could be "telescoped" into a single, continuous operation, minimizing manual handling and purification of intermediates. acs.org For example, the activation of 3-(benzyloxy)benzoic acid and its subsequent reaction with methylamine could be performed sequentially in different reactor coils within the same flow setup.

Furthermore, the integration of automation and machine learning algorithms with flow chemistry platforms is revolutionizing reaction optimization. nih.govrsc.orgdaneshyari.com An automated flow system could autonomously explore a wide range of reaction conditions (e.g., catalyst loading, temperature, residence time) to identify the optimal parameters for yield and purity, significantly accelerating process development. amidetech.combeilstein-journals.org This approach reduces material consumption and provides high-quality, reproducible data for scaling up the synthesis of this compound. rsc.orgaiche.org

Advanced Mechanistic Investigations

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. Future research on the chemistry of this compound will benefit from advanced mechanistic studies, combining computational and experimental approaches.

For instance, Density Functional Theory (DFT) calculations can be used to elucidate the detailed pathways of catalytic cycles, such as those involved in C–H activation or novel amidation reactions. rsc.orgacs.org Such computational studies can help rationalize observed reactivity and regioselectivity, predict the effect of ligand or substrate modifications, and identify rate-limiting steps. rsc.org

Experimentally, kinetic studies, isotope labeling experiments, and in situ spectroscopic monitoring can provide crucial data to validate proposed mechanisms. acs.org Understanding the precise mechanism of amide bond formation mediated by novel reagents, like silane derivatives, can guide the development of more active and selective catalysts. rsc.org The combination of high-throughput experimentation with machine learning can also uncover complex structure-activity relationships that are not immediately obvious, leading to more robust and generalizable reaction conditions. beilstein-journals.orgaiche.orgchemrxiv.org

Expanding Applications in Non-Biological Chemical Fields

While benzamides are frequently explored in medicinal chemistry, their structural features make them valuable in other domains. researchgate.netsolubilityofthings.comnih.gov The amide functional group is a superb hydrogen bond donor and acceptor, a property that can be harnessed in the field of supramolecular chemistry. nih.govrsc.orgnd.edu Derivatives of this compound could be designed to self-assemble into well-defined, higher-order structures like tapes, rosettes, or helical polymers through intermolecular hydrogen bonding. nih.govrsc.org Such self-assembling systems are of interest in materials science for the development of gels, liquid crystals, and other functional materials.

The benzamide moiety can also serve as a versatile ligand for the construction of coordination compounds and metal-organic frameworks (MOFs). nih.gov The nitrogen and oxygen atoms of the amide can coordinate to metal centers, and by incorporating additional functional groups onto the this compound scaffold, new ligands with tailored electronic and steric properties can be created. These coordination complexes could find applications in catalysis, sensing, or gas storage.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzyloxy)-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-(benzyloxy)-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.